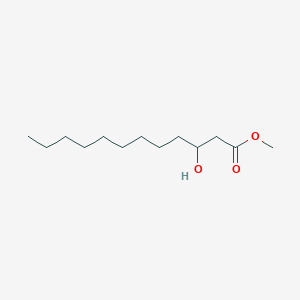
Methyl 3-hydroxydodecanoate
概述
描述
Methyl 3-hydroxydodecanoate, also known as 3-hydroxydodecanoic acid methyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol . It is a methyl ester derivative of 3-hydroxydodecanoic acid and is commonly used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxydodecanoate can be synthesized through several methods. One common synthetic route involves the reaction of decyl aldehyde with methyl bromoacetate in the presence of a base, followed by hydrolysis and esterification . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 3-hydroxydodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
化学反应分析
Types of Reactions: Methyl 3-hydroxydodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.
Major Products:
Oxidation: 3-oxododecanoic acid or dodecanedioic acid.
Reduction: 3-hydroxydodecanol.
Substitution: 3-chlorododecanoic acid methyl ester or 3-bromododecanoic acid methyl ester.
科学研究应用
Methyl 3-hydroxydodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of methyl 3-hydroxydodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting various biological effects.
相似化合物的比较
Methyl 3-hydroxydodecanoate can be compared with other similar compounds, such as:
Methyl 3-hydroxydecanoate: A shorter-chain analog with similar chemical properties but different biological activities.
Methyl 3-hydroxytetradecanoate: A longer-chain analog with distinct physical and chemical properties.
Methyl 3-hydroxyhexanoate: A compound with a shorter carbon chain and different reactivity.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer unique chemical and biological properties.
属性
IUPAC Name |
methyl 3-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCINYANGIBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993650 | |
| Record name | Methyl 3-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72864-23-4 | |
| Record name | Methyl-3-hydroxydodec-5-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-hydroxydodecanoate in bioplastic production?
A1: this compound is a monomer identified in polyhydroxyalkanoates (PHAs), a type of biodegradable and biocompatible plastic produced by microorganisms. [] Researchers have successfully demonstrated the production of PHAs by Pseudomonas putida MTCC 2475 using potato peel waste (Solanum tuberosum periderm) as a carbon source. [] Gas chromatography-mass spectrometry analysis of the resulting PHA revealed this compound as one of the constituent monomers, along with 3-Hydroxytetradecanoate and Hexadecanoic acid 3-Hydroxy methyl esters. [] This highlights the potential of utilizing food waste streams for sustainable bioplastic production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


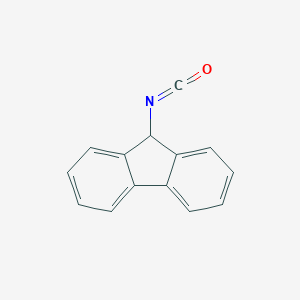


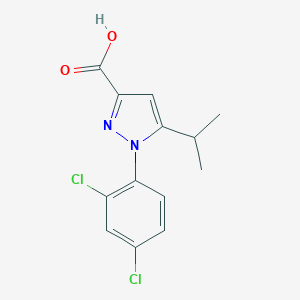

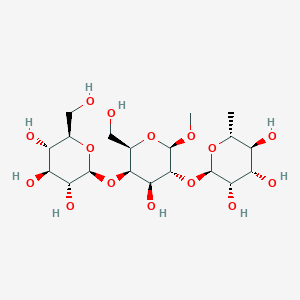
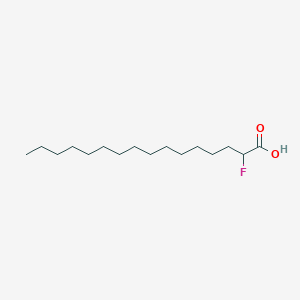
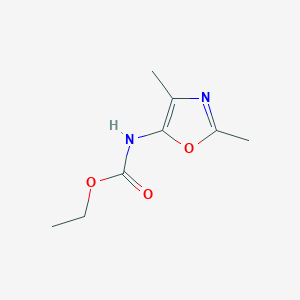


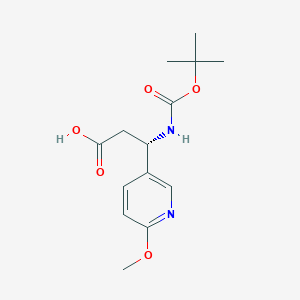
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

